molecular formula C18H34N2 B14920886 4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine

4-Methyl-1'-(3-methylcyclohexyl)-1,4'-bipiperidine

Cat. No.: B14920886
M. Wt: 278.5 g/mol
InChI Key: IVIGFDJXCVSDLP-UHFFFAOYSA-N
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Description

4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with a methyl group attached to one of the piperidine rings and a 3-methylcyclohexyl group attached to the other. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine typically involves the reaction of 4-methylpiperidine with 3-methylcyclohexyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1’-(2-methylcyclohexyl)-1,4’-bipiperidine
  • 4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine
  • 4-Methyl-1’-(3-ethylcyclohexyl)-1,4’-bipiperidine

Uniqueness

4-Methyl-1’-(3-methylcyclohexyl)-1,4’-bipiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylcyclohexyl group provides steric hindrance and electronic effects that can affect the compound’s interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H34N2/c1-15-6-10-19(11-7-15)17-8-12-20(13-9-17)18-5-3-4-16(2)14-18/h15-18H,3-14H2,1-2H3

InChI Key

IVIGFDJXCVSDLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)C3CCCC(C3)C

Origin of Product

United States

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